5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole chemical properties
5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole chemical properties
An In-Depth Technical Guide to 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole
Introduction
5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS No. 1365272-81-6) is a halogenated N-substituted benzotriazole derivative of considerable interest to the pharmaceutical and materials science sectors. Its architecture is built upon the benzotriazole scaffold, a bicyclic heterocyclic system that is widely recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[1][2] The strategic placement of three distinct substituents—a cyclohexyl group at the N1 position, a bromine atom at position 5, and a fluorine atom at position 6—creates a unique combination of lipophilicity, steric bulk, and electronic properties.
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage this molecule as a versatile building block for creating complex chemical entities with tailored biological or material properties. The bromine atom, in particular, serves as a valuable synthetic handle for post-synthetic modification via cross-coupling reactions, enabling rapid library generation and structure-activity relationship (SAR) studies.[1]
Physicochemical and Structural Properties
The molecular structure of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole dictates its physical and chemical behavior. The fusion of a benzene ring with a 1,2,3-triazole ring creates a planar, aromatic system. The attachment of a non-planar cyclohexyl group introduces significant three-dimensional character.
Chemical Structure
Caption: 2D structure of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Core Properties
The properties listed below are calculated or estimated based on the compound's structure and data from structurally related analogs.
| Property | Value | Source |
| CAS Number | 1365272-81-6 | [1] |
| Molecular Formula | C₁₂H₁₂BrFN₃ | Calculated |
| Molecular Weight | 298.15 g/mol | Calculated |
| Appearance | White to off-white or yellow solid | Inferred from[3][4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂), limited solubility in water | Inferred from[5] |
| XLogP3 | ~3.5-4.0 | Estimated based on analogs[6] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Synthesis and Reactivity
Plausible Synthetic Pathway
The synthesis of N-substituted benzotriazoles typically originates from an appropriately substituted benzene derivative. A plausible and efficient route to 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole involves the diazotization of 4-bromo-5-fluoro-2-nitroaniline, followed by reduction and subsequent N-alkylation with a cyclohexyl halide. A more direct route involves the diazotization of 4-bromo-5-fluorobenzene-1,2-diamine.[7][8]
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for benzotriazole synthesis.[8]
Step 1: Synthesis of 5-Bromo-6-fluoro-1H-benzotriazole
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Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 4-bromo-5-fluorobenzene-1,2-diamine (10 mmol) and glacial acetic acid (50 mL).
-
Cooling: Place the flask in an ice-water bath and cool the stirred solution to 0-5 °C.
-
Rationale: The diazotization reaction is highly exothermic. Maintaining a low temperature is critical to prevent decomposition of the diazonium salt intermediate and minimize side reactions.
-
-
Diazotization: Prepare a solution of sodium nitrite (11 mmol) in water (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
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Reaction: Stir the mixture in the ice bath for an additional 1 hour after the addition is complete.
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Work-up: Slowly pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole
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Setup: To a 100 mL round-bottom flask, add the crude 5-bromo-6-fluoro-1H-benzotriazole from Step 1 (8 mmol), potassium carbonate (16 mmol), and dimethylformamide (DMF, 40 mL).
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Alkylation: Add cyclohexyl bromide (10 mmol) to the suspension.
-
Rationale: Potassium carbonate acts as a base to deprotonate the benzotriazole, forming the benzotriazolide anion, which is a potent nucleophile. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Heating: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
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Work-up: After cooling to room temperature, pour the mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Chemical Reactivity
The primary utility of this compound lies in its potential for further functionalization. The C-Br bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
These reactions allow for the introduction of diverse functional groups at the 5-position, making it a powerful intermediate in combinatorial chemistry and targeted drug design.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework.
Protocol: NMR Sample Preparation and Analysis
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Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
Expected Spectral Features:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H NMR | 7.5 - 8.2 | Aromatic Protons: Two singlets (or narrow doublets due to F-H coupling) in the downfield region, characteristic of the benzotriazole ring protons. |
| 4.0 - 4.5 | Cyclohexyl CH-N: The methine proton attached to the nitrogen will be deshielded and appear as a multiplet. | |
| 1.2 - 2.5 | Cyclohexyl CH₂: A complex series of broad multiplets corresponding to the remaining 10 protons of the cyclohexyl ring. | |
| ¹³C NMR | 110 - 145 | Aromatic Carbons: Signals corresponding to the carbons of the benzotriazole core. Carbons attached to F and Br will show characteristic splitting and shifts. |
| 55 - 65 | Cyclohexyl C-N: The carbon directly attached to the triazole nitrogen. | |
| 25 - 35 | Cyclohexyl CH₂: Signals for the remaining methylene carbons of the cyclohexyl ring. |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition.
Protocol: LC-MS Analysis
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Sample Prep: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source in positive ion mode.[9][10]
-
Analysis: Inject the sample. The mass spectrometer will detect the protonated molecule [M+H]⁺.
Expected Mass Spectrum Features:
-
Molecular Ion Peak: A prominent cluster of peaks around m/z 298.15 and 300.15.
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Isotopic Pattern: Due to the presence of bromine, two major peaks of nearly equal intensity ([M+H]⁺ and [M+2+H]⁺) separated by 2 Da will be observed, which is a definitive signature for a monobrominated compound.
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Fragmentation: Common fragmentation pathways may include the loss of the cyclohexyl group or cleavage of the triazole ring.
Applications in Research and Drug Development
The benzotriazole scaffold is a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities.[2][7] The title compound serves as an advanced intermediate for synthesizing derivatives with potential therapeutic applications.
Caption: Relationship between structure, properties, and applications.
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Antiviral Research: Benzotriazole derivatives have shown promise as antiviral agents, particularly against RNA viruses like enteroviruses.[11][12]
-
Antimicrobial Development: The scaffold is a common feature in compounds developed to combat bacteria (including resistant strains like MRSA) and fungi.[1][2]
-
Oncology: Antiproliferative effects have been noted, making this class of compounds interesting for cancer research.[1]
-
Material Science: Benzotriazoles are widely used as corrosion inhibitors and UV stabilizers.[7] The specific substitutions on this molecule could be exploited to develop specialized polymers or coatings.
Safety and Handling
-
General Hazards: Benzotriazole derivatives can exhibit moderate acute oral toxicity.[13] Analogs are often classified as harmful if swallowed (H302) and may cause eye irritation.[14]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
This compound is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[1]
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